molecular formula C12H22N4O2S B6965906 N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine

N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine

Cat. No.: B6965906
M. Wt: 286.40 g/mol
InChI Key: QYZBWPYNKBHJBP-UHFFFAOYSA-N
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Description

N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine is an organic compound with a complex structure that includes a cyclohexane ring, a pyrazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. This intermediate is then reacted with a suitable sulfonyl chloride to introduce the sulfamoyl group. Finally, the cyclohexanamine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(1H-pyrazol-5-yl)methanamine
  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
  • N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride

Uniqueness

N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine is unique due to the presence of both the sulfamoyl group and the cyclohexanamine moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S/c1-15(10-11-8-9-13-14-11)19(17,18)16(2)12-6-4-3-5-7-12/h8-9,12H,3-7,10H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZBWPYNKBHJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NN1)S(=O)(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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